molecular formula C24H26N6O4S2 B2659821 N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide CAS No. 873001-72-0

N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide

Cat. No. B2659821
M. Wt: 526.63
InChI Key: BTSAQLWIYZKJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26N6O4S2 and its molecular weight is 526.63. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

A significant aspect of the research on these compounds involves their synthesis and structural characterization. Studies such as those by Patel and Agravat (2008) discuss the synthesis and characterization of new pyridine derivatives, highlighting the methods for creating compounds with potentially valuable biological activities. This synthesis process often involves complex chemical reactions to introduce specific functional groups that contribute to the compound's biological activity (Patel & Agravat, 2008).

Biological Screening and Pharmacological Potential

The biological screening of these compounds is another critical area of research, focusing on evaluating their potential as therapeutic agents. Studies like those conducted by Kumar et al. (2009) explore the antibacterial properties of triazolopyrimidines, indicating that modifications to the chemical structure can lead to compounds with significant antibacterial activity, potentially more potent than commercially available antibiotics (Kumar et al., 2009). Furthermore, Hassan (2014) discusses the synthesis of compounds designed to act as Cyclooxygenase (COX-2) inhibitors, a target for anti-inflammatory and anticancer drugs, underscoring the importance of sulfonamide pharmacophores in medicinal chemistry (Hassan, 2014).

Modification for Reduced Toxicity and Enhanced Efficacy

Modifications to the chemical structure of these compounds to enhance their pharmacological profile while reducing toxicity are also a significant focus. For instance, Wang et al. (2015) investigated modifications of a specific triazolopyridine compound to reduce toxicity and retain anticancer activity, highlighting the potential of such compounds in cancer therapy (Wang et al., 2015).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S2/c1-16-5-4-6-20(17(16)2)26-23(31)15-35-24-12-11-21-27-28-22(30(21)29-24)13-14-25-36(32,33)19-9-7-18(34-3)8-10-19/h4-12,25H,13-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAQLWIYZKJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide

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